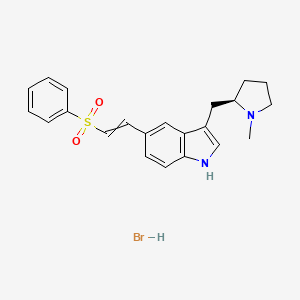
5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2(R)-ylmethyl)-1H-Indole Hydr
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2(R)-ylmethyl)-1H-Indole Hydr (also known as 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol) is an organic compound with a molecular weight of 442.5 g/mol. It is a synthetic molecule that has been used in scientific research for a variety of purposes. This compound has attracted the attention of researchers due to its potential applications in the fields of medicinal chemistry and drug design.
科学研究应用
5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol has been used in scientific research for a variety of applications. It has been used as a substrate for the synthesis of novel indole derivatives, which are potentially useful for medicinal chemistry and drug design. It has also been used in the synthesis of a range of other compounds, such as indole alkaloids, indole-3-carboxylic acid derivatives, and indole-3-acetic acid derivatives.
作用机制
The mechanism of action of 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol is not yet fully understood. However, it is believed that the compound acts as a prodrug, which is metabolized by the body to produce active metabolites that exert their effects on the body. It is also believed that the compound may act as a modulator of certain cellular processes, such as transcription and translation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol are not yet fully understood. However, the compound has been shown to have a range of effects on the body, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been shown to have potential therapeutic effects in animal models of Parkinson’s disease, Alzheimer’s disease, and Huntington’s disease.
实验室实验的优点和局限性
The advantages of using 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol in lab experiments include its low cost and ease of synthesis. It is also a relatively stable compound and can be stored at room temperature for long periods of time. However, the compound is not water-soluble and must be dissolved in an organic solvent before use. In addition, the compound is not very reactive and may require the use of catalysts or other reagents to achieve the desired reaction.
未来方向
The potential future directions for 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol include further research into its mechanism of action, as well as its potential therapeutic applications. It may also be useful in the synthesis of novel indole derivatives and other compounds for use in medicinal chemistry and drug design. In addition, further research into the compound’s biochemical and physiological effects may reveal new therapeutic applications. Finally, further research into the compound’s advantages and limitations for lab experiments may lead to more efficient synthesis methods.
合成方法
The synthesis method for 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol involves a series of steps. First, 2-benzene sulfonyl chloride is reacted with 1-methylpyrrolidine in an aqueous solution of sodium hydroxide. This reaction produces the desired product, 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol, along with a byproduct, sodium chloride. The reaction is carried out at room temperature and the product is isolated by filtration. The product is then purified by recrystallization.
属性
IUPAC Name |
5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S.BrH/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;/h2-4,7-11,13-14,16,19,23H,5-6,12,15H2,1H3;1H/b13-11+;/t19-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMROSCOXMGJMKR-FIBBSPRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)C=CS(=O)(=O)C4=CC=CC=C4.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)/C=C/S(=O)(=O)C4=CC=CC=C4.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2(R)-ylmethyl)-1H-Indole Hydr | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

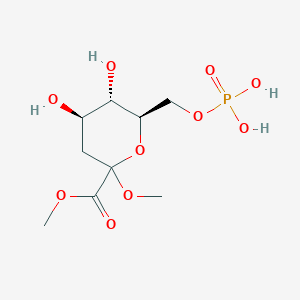
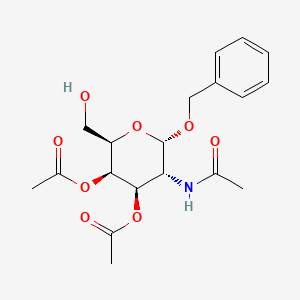
![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)
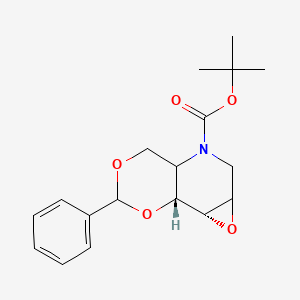
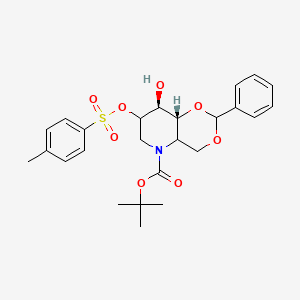
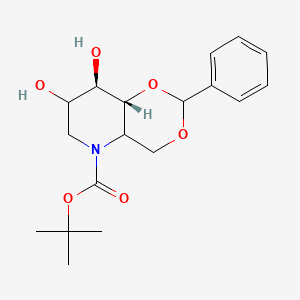

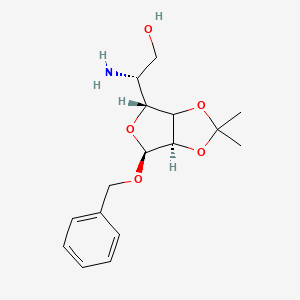

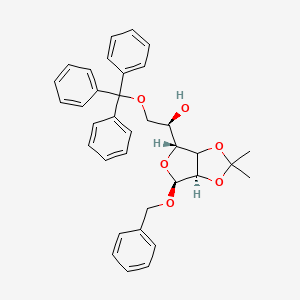

![(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one](/img/structure/B1140181.png)
![beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl](/img/structure/B1140184.png)
